molecular formula C15H18N2O3S2 B2576525 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896362-68-8

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2576525
CAS No.: 896362-68-8
M. Wt: 338.44
InChI Key: OJPDTVVMSQBAMH-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a benzamide derivative featuring a thiazole ring substituted with a tert-butyl group at the 4-position and a methanesulfonyl group at the 2-position of the benzamide moiety. These compounds are synthesized via substitution or coupling reactions, as seen in related benzamide-thiazole systems (e.g., azide substitution in , or acetal formation in ). The methanesulfonyl group at the 2-position likely enhances electron-withdrawing effects, influencing molecular interactions and biological activity.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-15(2,3)12-9-21-14(16-12)17-13(18)10-7-5-6-8-11(10)22(4,19)20/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPDTVVMSQBAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Benzamide Moiety: The benzamide moiety can be introduced through acylation reactions using benzoyl chloride or benzoyl anhydride.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added through sulfonylation reactions using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-methanesulfonylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The compound can be represented by the following chemical structure:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H16N2O2S2
Molecular Weight288.40 g/mol
CAS Number939-97-9

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Cell Proliferation : Thiazole derivatives have been shown to inhibit cancer cell growth by interfering with the cell cycle, particularly affecting the BRAF and BCR-ABL tyrosine kinase pathways.
  • Antimicrobial Activity : Research indicates that compounds with thiazole moieties exhibit antimicrobial properties against various bacteria and fungi .

Anticancer Activity

A study evaluated the antiproliferative effects of thiazole derivatives on several cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways .

Antimicrobial Effects

In vitro studies have shown that this compound possesses notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antibacterial agent .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Study TypeFindingsReference
Anticancer StudyInduced apoptosis in MCF-7 and A549 cells
Antimicrobial StudyEffective against S. aureus and E. coli
Toxicity AssessmentNon-clastogenic in mammalian cells

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Benzamide Substituent Thiazole Substituent Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 2-methanesulfonyl 4-tert-butyl Not explicitly provided - Methanesulfonyl, tert-butyl
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide 3-fluoro 4-tert-butyl C₁₄H₁₅FN₂OS 278.35 Fluoro, tert-butyl
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-methylphenyl)sulfamoyl]benzamide 4-sulfamoyl 4-tert-butyl C₂₁H₂₃N₃O₃S₂ 453.55 Sulfamoyl, tert-butyl
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide 4-trifluoromethyl 5-nitro C₁₁H₆F₃N₃O₃S 317.26 Trifluoromethyl, nitro

Key Observations:

  • Substituent Position: The target compound’s methanesulfonyl group at the 2-position contrasts with analogs featuring substituents at the 3- or 4-positions (e.g., fluoro in , sulfamoyl in ).
  • Electron Effects: Methanesulfonyl and sulfamoyl groups are strong electron-withdrawing substituents, which may enhance the electrophilicity of the benzamide ring compared to electron-donating groups like tert-butyl .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

Compound Name Density (g/cm³) pKa (Predicted) Solubility Trends
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-fluorobenzamide 1.254 6.91 Lower solubility due to lipophilic tert-butyl
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide - - Moderate solubility (polar nitro/trifluoromethyl groups)

Analysis:

  • The methanesulfonyl group in the target compound may improve solubility relative to the fluoro analog due to its polar nature.

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